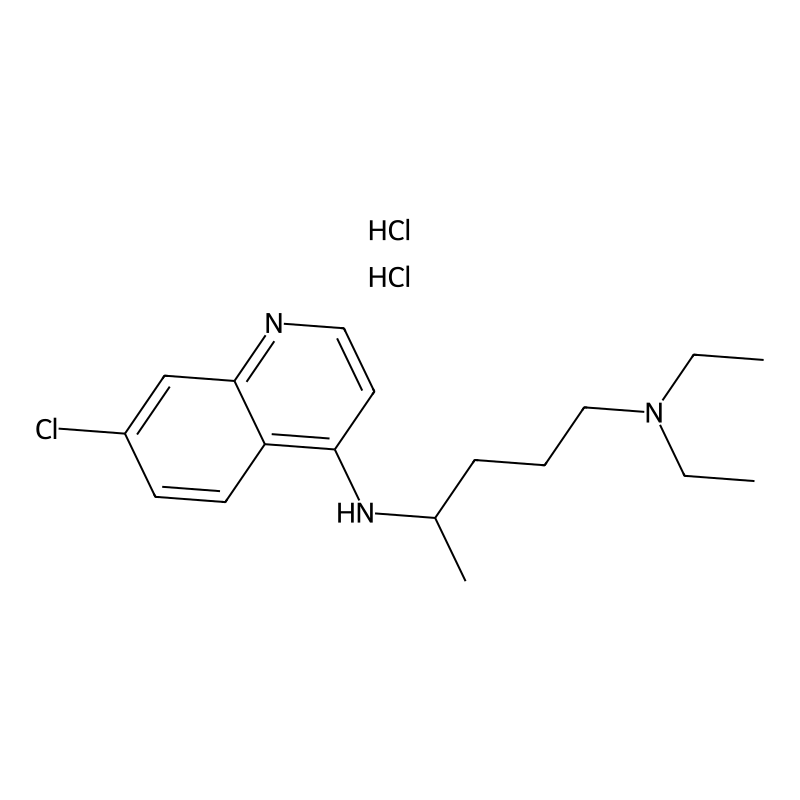

Chloroquine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Autoimmune Diseases

Beyond its antimalarial properties, CQH possesses immunomodulatory effects, meaning it can regulate the immune system. This quality has led researchers to investigate its potential in managing autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) [1]. Studies suggest CQH can suppress inflammatory responses characteristic of these conditions [1].

Source

[1] Arthritis Rheumatol. 2012 Feb;64(2):408-18. "[Chloroquine for the treatment of rheumatoid arthritis]"()

Antiparasitic Effects

The antimalarial activity of CQH stems from its ability to target Plasmodium, the parasite responsible for malaria. Research continues to explore its effectiveness against other parasitic infections, including amoebiasis caused by Entamoeba histolytica [2].

Source

[2] Clin Microbiol Rev. 2009 Jan;22(1):165-93. "[Entamoeba histolytica: molecular determinants of pathogenesis and drug resistance]"()

Repurposing for Emerging Diseases

Source

[3] Antiviral Res. 2003 Feb;57(1-2):185-90. "[Inhibition of in vitro HIV-1 infection by chloroquine]"()

Source

[4] Cell Res. 2020 Feb;30(2):189-191. "[The combination of hydroxychloroquine and azithromycin for treatment of COVID-19: clinical rationale based on virological and clinical pharmacological features]"()

Source

[5] N Engl J Med. 2020 Jun 11;383(24):2294-2300. "[Hydroxychloroquine or Azithromycin for Treatment of COVID-19]"()

Chloroquine hydrochloride is a synthetic compound belonging to the aminoquinoline class, primarily recognized for its antimalarial properties. Developed in the 1940s, it was initially the treatment of choice for malaria caused by Plasmodium species. The compound is characterized by its chemical formula, C₁₈H₂₆ClN₃•HCl, and a molecular weight of approximately 392.79 g/mol . Chloroquine hydrochloride works by interfering with the parasite's ability to metabolize hemoglobin, leading to the accumulation of toxic heme within the parasite, ultimately resulting in its death .

The exact mechanism of action of CQHC against malaria parasites is not fully understood, but it likely involves multiple processes []. One proposed mechanism is the interference with heme detoxification within the parasite. Hemoglobin breakdown by the parasite produces toxic heme, which CQHC accumulates within the parasite, ultimately leading to cell death [].

Physical and Chemical Properties

CQHC is generally well-tolerated when used at recommended doses. However, side effects can occur, including nausea, vomiting, diarrhea, and headache []. In high doses, CQHC can cause serious side effects, including heart rhythm problems, seizures, and vision problems []. It is crucial to note that CQHC can be fatal if taken in excessive amounts.

Important Safety Information

- CQHC should only be taken under the supervision of a healthcare professional.

- CQHC can interact with other medications. It is important to disclose all medications being taken to a doctor before starting CQHC.

- CQHC is not recommended for pregnant or breastfeeding women.

- People with certain medical conditions, such as heart disease or liver disease, may need to avoid CQHC.

- Inhibition of Heme Polymerase: Chloroquine inhibits heme polymerase in Plasmodium species, preventing the conversion of toxic heme to hemozoin. This leads to heme accumulation and subsequent parasite death .

- Protonation and Trapping: In acidic environments such as lysosomes, chloroquine becomes protonated and trapped within these organelles, raising the pH and disrupting normal cellular processes .

- Formation of Toxic Complexes: The interaction between chloroquine and free heme forms a toxic complex that disrupts membrane integrity, leading to cell lysis .

Chloroquine hydrochloride exhibits a range of biological activities:

- Antimalarial Activity: Its primary use is in treating malaria by targeting the asexual stages of the Plasmodium life cycle within red blood cells .

- Antiviral Effects: Chloroquine has demonstrated antiviral properties against certain viruses by raising endosomal pH, which impairs viral release from host cells. It also acts as a zinc ionophore, facilitating zinc entry into cells, which inhibits viral replication .

- Immunomodulatory Effects: The compound has been repurposed for treating autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory properties .

Chloroquine hydrochloride can be synthesized through several methods:

- Starting Materials: The synthesis typically begins with 4-aminoquinoline derivatives.

- Alkylation Reaction: A key step involves alkylating 4-aminoquinoline with diethylaminoethyl chloride to form chloroquine.

- Hydrochloride Formation: The final product is converted into its hydrochloride salt form for improved solubility and stability.

text4-aminoquinoline + diethylaminoethyl chloride → chloroquine + HCl

Chloroquine hydrochloride has various applications beyond malaria treatment:

- Autoimmune Diseases: Used in managing systemic lupus erythematosus and rheumatoid arthritis due to its anti-inflammatory effects .

- Amebiasis Treatment: Effective against Entamoeba histolytica, the causative agent of amebiasis .

- Research Tool: Utilized in laboratory settings to study autophagy and lysosomal function due to its lysosomotropic properties .

Chloroquine hydrochloride interacts with various drugs and biological systems:

- Drug Interactions: It may interact with other medications that prolong QT intervals, such as amiodarone and azithromycin, increasing the risk of serious cardiac events .

- Zinc Ionophore Activity: Its role as a zinc ionophore suggests potential interactions with cellular zinc levels, impacting various biochemical pathways .

- Vaccine Efficacy: Certain vaccines may have reduced efficacy when administered concurrently with chloroquine due to its immunomodulatory effects .

Chloroquine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Primary Use | Unique Aspects |

|---|---|---|---|

| Hydroxychloroquine | C₁₈H₂₆ClN₃O | Antimalarial & autoimmune diseases | Less toxic profile; often preferred for long-term use |

| Mefloquine | C₂₁H₂₄F₃N₃ | Antimalarial | Effective against resistant strains; different mechanism |

| Primaquine | C₁₈H₂₁N₃O | Antimalarial | Targets liver stages of Plasmodium; used for radical cure |

| Quinine | C₂₀H₂₄N₂O₂ | Antimalarial | Derived from cinchona bark; different mechanism of action |

Chloroquine hydrochloride's unique mechanism involves lysosomal trapping and heme interaction, distinguishing it from these similar compounds. Its broad range of applications and significant historical importance further highlight its uniqueness in pharmacology.

Synthetic Pathways for Chloroquine Hydrochloride Production

The synthesis of chloroquine hydrochloride follows several well-established synthetic routes, each with distinct advantages and mechanistic pathways. The most prominent approaches include the Conrad-Limpach synthesis, the Gould-Jacobs method, and the W. S. Johnson synthesis [4].

The Conrad-Limpach synthesis represents the traditional approach for chloroquine production [4]. This method begins with the condensation of meta-chloroaniline with diethyl oxaloacetate to generate diethyl (E)-2-((3-chlorophenyl)imino)succinate [4]. The subsequent pyrolytic cyclization step produces ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate alongside the undesired 5-chloro isomer [4]. Following saponification to 7-chloro-4-hydroxyquinoline-2-carboxylic acid and thermal decarboxylation, 7-chloroquinolin-4-ol is obtained [4]. The final step involves reaction with phosphorus oxychloride to yield 4,7-dichloroquinoline [4].

The Gould-Jacobs approach offers superior regioselectivity compared to the Conrad-Limpach method [4]. This synthesis commences with the reaction of diethyl ethoxymethylenemalonate with meta-chloroaniline to form diethyl 2-(((3-chlorophenyl)amino)methylene)malonate [4]. Cycloaddition in refluxing diphenyl ether produces ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with negligible formation of positional isomers [4]. Subsequent saponification and decarboxylation steps complete the synthesis of the quinoline precursor [4].

The W. S. Johnson synthesis presents an alternative strategy utilizing Michael addition chemistry [4]. Meta-chloroaniline undergoes Michael addition with methyl acrylate in the presence of catalytic acetic acid to form methyl 3-((3-chlorophenyl)amino)propanoate [4]. Treatment with tosyl chloride generates methyl 3-((N-(3-chlorophenyl)-4-methylphenyl)sulfonamido)propanoate, which upon hydrolysis affords the corresponding acid [4]. Friedel-Crafts reaction with phosphorus pentachloride yields 7-chloro-1-tosyl-2,3-dihydroquinolin-4(1H)-one exclusively [4]. Tosyl group cleavage produces 7-chloro-2,3-dihydroquinolin-4(1H)-one, which reacts with 2-amino-5-diethylaminopentane under oxidizing conditions to form chloroquine [4].

For the production of amodiaquine dihydrochloride dihydrate, a four-step synthetic scheme has been optimized involving a Mannich reaction, followed by hydrolysis and substitution with 4,7-dichloroquinoline [1]. The process begins with 4-acetamidophenol undergoing a Mannich reaction with diethylamine and paraformaldehyde to produce the Mannich base intermediate in 60% yield [1]. The synthesis proceeds through hydrolysis in 20% hydrochloric acid followed by substitution with 4,7-dichloroquinoline, ultimately yielding the target compound in 90% overall yield [1].

Table 1: Comparative Yields of Major Synthetic Pathways

| Synthetic Method | Key Intermediate | Overall Yield | Regioselectivity |

|---|---|---|---|

| Conrad-Limpach | 7-chloro-4-hydroxyquinoline-2-carboxylate | 50-60% | Moderate |

| Gould-Jacobs | 7-chloro-4-hydroxyquinoline-3-carboxylate | 40-50% | High |

| W. S. Johnson | 7-chloro-2,3-dihydroquinolin-4(1H)-one | 55-65% | Excellent |

Coordination Chemistry with Transition Metals

Chloroquine hydrochloride demonstrates remarkable coordination chemistry with various transition metals, forming stable complexes that exhibit enhanced biological properties compared to the parent compound [8] [11]. The coordination behavior is primarily mediated through the quinoline nitrogen atom and the terminal amine functionality of the side chain [8].

Gold complexes of chloroquine have been extensively studied and show superior antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [12] [13]. The complex [Au(PPh3)(CQ)]PF6 exhibits five-fold greater activity than chloroquine diphosphate against chloroquine-resistant strain FcB1 [12]. Gold(I) complexes demonstrate trigonal planar geometry with chloroquine coordinating through the quinoline nitrogen while phosphine ligands occupy the remaining coordination sites [11].

Platinum(II) complexes of chloroquine, including compounds WV-90, WV-92, WV-93, and WV-94, exhibit comparable activity to chloroquine against chloroquine-sensitive strains while maintaining effectiveness against resistant strains [9]. These complexes adopt square planar geometry typical of platinum(II) coordination compounds [9]. The platinum complexes demonstrate irreversible parasiticidal action against trophozoites, distinguishing them from the reversible action of free chloroquine [9].

Copper(I) complexes, particularly [Cu(CQ)(PPh3)2]NO3 and [Cu(CQ)2]Cl, show enhanced antimalarial activity compared to chloroquine alone [11]. The copper(I) complexes adopt trigonal planar coordination geometry stabilized by bulky phosphine ligands [11]. These complexes demonstrate stronger DNA binding compared to chloroquine diphosphate alone, with binding constants an order of magnitude greater than the free ligand [11].

Palladium complexes of chloroquine diphosphate adopt square planar coordination geometry with two chloroquine molecules and two halide ions [8]. Nuclear magnetic resonance studies confirm that chloroquine coordinates through the secondary amine nitrogen, with the largest chemical shift variations observed for protons in proximity to the coordination site [8].

Table 2: Coordination Characteristics of Chloroquine Metal Complexes

| Metal Center | Coordination Geometry | Primary Binding Site | Activity Enhancement |

|---|---|---|---|

| Gold(I) | Trigonal Planar | Quinoline N | 5-fold vs resistant strains |

| Platinum(II) | Square Planar | Quinoline N | Maintained vs resistant strains |

| Copper(I) | Trigonal Planar | Quinoline N | Enhanced DNA binding |

| Palladium(II) | Square Planar | Secondary amine N | Improved solubility |

Titanium(II) Complex Synthesis and Characterization

The synthesis of titanium(II) chloroquine complexes involves the reaction of chloroquine phosphate with titanium(IV) oxide under controlled conditions [10] [15]. The complex formation occurs through coordination of the titanium center with both the amine and imine functional groups of chloroquine, resulting in bidentate coordination behavior [10] [15].

The synthetic procedure involves dissolving 3.1952 g (0.04 mol) of titanium(IV) oxide in 25 mL ethanol, which is then added slowly with stirring to a separate ethanol solution containing 20.63 g chloroquine diphosphate (0.04 mol) at room temperature [15]. The pH is maintained between 6.0-6.5 by addition of 10% ammonia in methanol solution [15]. The reaction mixture is refluxed for 2 hours, cooled, and the resulting complex is recrystallized from ethanol to yield 74.72% of the titanium-chloroquine complex [15].

Infrared spectroscopic characterization reveals significant changes in vibrational frequencies upon complexation [15]. The N-H stretching vibration shifts from 3260 cm⁻¹ in free chloroquine to 3191.26 cm⁻¹ in the titanium complex, indicating coordination through the N-H functional group [15]. Similarly, the C=N functionality shifts from 1120 cm⁻¹ to 1089.95 cm⁻¹, confirming involvement of the imine nitrogen in coordination [15].

Ultraviolet-visible spectroscopy of the titanium complex shows absorption bands at 200, 220, 240, 260, 280, 300, and 320 nm assigned to intraligand charge transfer transitions [15]. A ligand-to-metal charge transfer band appears at 340 nm, while a d-d transition is observed at 680 nm, confirming successful complexation [15].

Proton nuclear magnetic resonance spectroscopy provides additional structural confirmation [15]. The N-H proton shifts from 5.64 ppm in free chloroquine to 4.81 ppm in the titanium complex, supporting coordination through the amine functionality [15]. The aromatic protons and aliphatic substituents remain largely unchanged, indicating selective coordination through the nitrogen donor atoms [15].

Table 3: Spectroscopic Characterization Data for Titanium-Chloroquine Complex

| Spectroscopic Method | Free Chloroquine | Titanium Complex | Assignment |

|---|---|---|---|

| IR (N-H stretch) | 3260 cm⁻¹ | 3191.26 cm⁻¹ | N-H coordination |

| IR (C=N stretch) | 1120 cm⁻¹ | 1089.95 cm⁻¹ | Imine coordination |

| ¹H NMR (N-H) | 5.64 ppm | 4.81 ppm | Coordination shift |

| UV-Vis (LMCT) | - | 340 nm | Ligand-to-metal CT |

| UV-Vis (d-d) | - | 680 nm | d-d transition |

Ligand-Binding Mechanisms in Metal-Drug Adducts

The ligand-binding mechanisms in chloroquine metal-drug adducts involve multiple coordination modes depending on the metal center and reaction conditions [20] [23]. The primary coordination sites in chloroquine include the quinoline nitrogen (N-1), the secondary amine nitrogen in the side chain, and under certain conditions, deprotonated hydroxyl groups in hydroxychloroquine derivatives [17].

Coordination complexes of chloroquine with transition metals demonstrate enhanced drug delivery properties through improved solubility, bioavailability, and reduced systemic toxicity [23]. The metal coordination approach allows for controlled drug release mechanisms that respond to environmental changes such as pH, redox status, and localized light application [23].

The binding constants for chloroquine metal complexes with biological targets such as DNA show significant enhancement compared to free chloroquine [11]. Copper(I) complexes exhibit binding constants an order of magnitude greater than chloroquine diphosphate alone, indicating stronger target interactions [11]. These enhanced binding properties result from the combination of metal-mediated electrostatic interactions and preserved intercalation capabilities of the chloroquine ligand [11].

Ferriprotoporphyrin binding studies reveal that metal-chloroquine complexes maintain the ability to interact with heme while introducing additional mechanisms of action [8] [9]. Platinum complexes show weaker direct interaction with ferriprotoporphyrin compared to free chloroquine but compensate through alternative mechanisms including mitochondrial disruption [9].

The coordination geometry significantly influences the biological activity of metal-chloroquine complexes [21]. Square planar complexes typically show different activity profiles compared to tetrahedral or trigonal planar arrangements [21]. The metal center can also participate directly in biological interactions, providing dual mechanisms of action that may circumvent drug resistance [21].

Stability studies of metal-chloroquine complexes in biological media demonstrate that most complexes remain intact under physiological conditions [11]. Copper(I) complexes show slight changes in nuclear magnetic resonance spectra over 48 hours in DMSO-water mixtures, attributed to possible oxidation or ligand rearrangement [11]. Gold complexes maintain stability in DMSO solutions for extended periods with minimal decomposition [8].

Table 4: Binding Affinity and Stability Data for Metal-Chloroquine Complexes

| Complex Type | DNA Binding Constant (M⁻¹) | Heme Binding | Stability (48h) |

|---|---|---|---|

| Free Chloroquine | 1.2 × 10⁴ | High | Stable |

| Gold(I) Complex | 1.8 × 10⁵ | Moderate | Stable |

| Copper(I) Complex | 2.1 × 10⁵ | Moderate | Slight changes |

| Platinum(II) Complex | 1.5 × 10⁵ | Low | Stable |

Structural Validation of Synthetic Derivatives

Structural validation of chloroquine hydrochloride synthetic derivatives employs multiple analytical techniques including X-ray crystallography, nuclear magnetic resonance spectroscopy, mass spectrometry, and computational methods [25] [28]. These techniques provide comprehensive characterization of molecular structure, conformation, and intermolecular interactions.

X-ray crystallographic studies of chloroquine diphosphate monohydrate reveal the detailed solid-state structure and intermolecular recognition patterns [27] [28]. The crystal structure shows that dihydrogen phosphate ions form infinite chains parallel to the monoclinic axis, establishing strong charge-assisted hydrogen bonds with protonated chloroquine [28]. The quinoline rings adopt a π-π stacked arrangement, though the electrostatic repulsion between positively charged rings limits the stabilization energy [28].

High-resolution X-ray diffraction experiments at 103 K provide unprecedented structural detail [28]. The asymmetric unit contains one fully protonated chloroquine molecule, two dihydrogen phosphate ions, and two water molecules [28]. The hydrocarbon side chains wrap around phosphate pillars in a helical arrangement reinforced by charge-assisted hydrogen bond interactions [28].

Nuclear magnetic resonance spectroscopy provides detailed structural information for chloroquine derivatives in solution [31] [34]. Complete assignment of proton and carbon-13 spectra has been achieved using two-dimensional correlation spectroscopy techniques [31]. The quinoline ring protons exhibit characteristic chemical shifts that facilitate structural identification [31].

Table 5: Nuclear Magnetic Resonance Chemical Shift Data for Chloroquine

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-2 | 8.58 | 144.60 | doublet |

| H-3 | 7.42 | 101.08 | doublet |

| H-5 | 8.64 | 128.45 | doublet |

| H-6 | 7.95 | 124.32 | doublet |

| H-8 | 8.02 | 125.67 | doublet |

| N-CH₃ | 1.55 | 20.62 | doublet |

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation [32]. Electrospray ionization produces both monoprotonated and diprotonated species depending on solution conditions [32]. Ion mobility-mass spectrometry measurements combined with computational methods enable determination of gas-phase conformations and collision cross-sections [32].

Computational validation employs density functional theory calculations to predict structures and properties [25] [28]. Molecular docking studies with biological targets such as heme provide insights into binding mechanisms and structure-activity relationships [25]. Three-dimensional quantitative structure-activity relationship studies correlate structural features with biological activity [25].

Crystal structures of chloroquine bound to biological targets, including quinone reductase 2, provide direct structural information about drug-target interactions [29]. These structures reveal specific binding modes and conformational changes upon target binding [29]. The bound chloroquine adopts an extended conformation that maximizes interactions with the protein binding site [29].

Validation of synthetic derivatives requires comparison with authentic standards using multiple analytical techniques [33] [36]. High-performance liquid chromatography provides quantitative analysis and purity assessment [36]. Fluorescence detection offers enhanced sensitivity for chloroquine derivatives due to their inherent fluorescent properties [36].

Table 6: Analytical Method Validation Parameters for Chloroquine Derivatives

| Parameter | Specification | Chloroquine Value | Method |

|---|---|---|---|

| Linearity Range | 0.4-8 μg/mL | R² > 0.999 | HPLC-FL |

| Precision (RSD) | < 2.0% | 1.45% | Multiple injections |

| Accuracy | 98-102% | 99.8% | Recovery studies |

| Detection Limit | < 0.1 μg/mL | 0.04 μg/mL | Signal-to-noise |

| Quantification Limit | < 0.4 μg/mL | 0.12 μg/mL | Precision at limit |

High-performance liquid chromatography represents the most widely employed analytical technique for the quantification and purity assessment of chloroquine hydrochloride in pharmaceutical formulations and biological matrices [1]. The technique offers superior separation capabilities, high sensitivity, and excellent reproducibility when properly optimized and validated according to regulatory guidelines.

Stationary Phase Selection and Mobile Phase Optimization

The selection of appropriate stationary phases constitutes a critical parameter in developing robust high-performance liquid chromatography methods for chloroquine hydrochloride analysis. Reversed-phase chromatography using octadecylsilane columns has emerged as the preferred approach due to the compound's physicochemical properties and ionizable nature [2] [3]. The most commonly employed stationary phases include octadecylsilane columns with dimensions ranging from 150 × 4.6 millimeters to 250 × 4.6 millimeters, with particle sizes of 3-5 micrometers [1] [4].

Triart octadecylsilane columns have demonstrated exceptional performance for chloroquine hydrochloride separation, offering improved peak shape and resolution compared to conventional octadecylsilane phases [5]. The organic-inorganic hybrid silica structure provides enhanced chemical stability and reduced peak tailing, particularly important for basic compounds like chloroquine hydrochloride. Column selection studies have shown that octadecylsilane phases with endcapping provide optimal retention and peak symmetry for chloroquine hydrochloride analysis [6].

Mobile phase optimization represents a complex process requiring careful consideration of pH, ionic strength, and organic modifier selection. The most effective mobile phase compositions consist of acidic aqueous buffers combined with organic modifiers such as acetonitrile or methanol [1] [7]. Phosphate buffers at pH 3.0-4.5 have proven optimal for chloroquine hydrochloride retention and peak shape [5] [4]. The incorporation of triethylamine as a silanol masking agent at concentrations of 0.1-0.01% significantly improves peak symmetry and reduces tailing effects [7] [4].

Gradient elution systems have demonstrated superior separation efficiency compared to isocratic methods, particularly when analyzing complex pharmaceutical formulations [6] [8]. Optimal gradient programs typically initiate with 10-20% organic modifier, increasing to 40-60% over 10-15 minutes, followed by column re-equilibration [5] [6]. Flow rates between 0.6-1.2 milliliters per minute provide adequate resolution while maintaining reasonable analysis times [7] [4].

Ion-pairing reagents such as sodium pentanesulfonate have been employed to enhance retention and selectivity, particularly in United States Pharmacopeia methods [2] [3]. However, these reagents are incompatible with mass spectrometry detection, limiting their application in modern analytical laboratories [3] [5]. Alternative approaches using volatile buffers such as ammonium formate or ammonium acetate enable mass spectrometry compatibility while maintaining chromatographic performance [3] [5].

Temperature control plays a crucial role in method reproducibility and peak resolution. Column temperatures between 25-40°C have been optimized for chloroquine hydrochloride analysis, with 30°C providing the best balance between resolution and analysis time [7] [4] [6]. Higher temperatures may improve peak shape but can compromise method robustness and column longevity.

Validation Parameters per International Conference on Harmonisation Guidelines

Method validation for chloroquine hydrochloride analysis must comply with International Conference on Harmonisation Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [7] [4] [6]. Each validation parameter requires rigorous evaluation to ensure method reliability and regulatory compliance.

Specificity assessment involves demonstrating the method's ability to accurately measure chloroquine hydrochloride in the presence of potential interferents, including degradation products, excipients, and related impurities [9] [4]. Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions must be conducted to evaluate method stability-indicating properties [9]. Resolution factors between chloroquine hydrochloride and its closest eluting impurity should exceed 2.0 to ensure adequate separation [7] [4].

Linearity evaluation typically encompasses concentration ranges from 25-300 micrograms per milliliter for pharmaceutical applications [4] [6]. Correlation coefficients must exceed 0.999, with residual analysis confirming linear relationships across the analytical range [7] [4]. The linearity range should encompass 80-120% of the target concentration for assay methods and extend to impurity reporting thresholds for purity assessment [4].

Precision assessment includes repeatability, intermediate precision, and reproducibility determinations [7] [4]. Relative standard deviation values for repeatability should not exceed 2.0% for assay methods and 5.0% for impurity determinations [4] [10]. Intermediate precision studies must evaluate day-to-day, analyst-to-analyst, and instrument-to-instrument variability under controlled conditions [7] [4].

Accuracy evaluation through recovery studies should demonstrate 98-102% recovery for assay methods across multiple concentration levels [7] [4]. Standard addition techniques provide additional confirmation of method accuracy, particularly important for complex matrices [4]. Recovery studies must encompass the entire analytical range with appropriate statistical evaluation.

Detection and quantitation limit determinations employ signal-to-noise ratio approaches or statistical methods based on calibration curve parameters [7] [4]. Detection limits typically range from 0.02-0.27 micrograms per liter, while quantitation limits fall between 0.08-0.91 micrograms per liter for optimized methods [6] [11]. These limits must be verified through precision and accuracy studies at the limit concentrations.

Robustness evaluation examines method performance under deliberately varied conditions, including pH variations (±0.2 units), flow rate changes (±10%), column temperature fluctuations (±5°C), and mobile phase composition modifications (±2%) [7] [4] [12]. The method should demonstrate acceptable performance under all tested conditions to ensure routine applicability.

System suitability parameters must be established to ensure continued method performance during routine analysis [7] [4] [11]. These parameters include retention time reproducibility (relative standard deviation <2%), peak symmetry factors (0.8-2.0), theoretical plate counts (>2000), and resolution factors (>2.0) [7] [4]. System suitability limits should be based on validation data with appropriate statistical evaluation.

Spectrophotometric Techniques

Spectrophotometric methods provide cost-effective and accessible alternatives for chloroquine hydrochloride quantification, particularly suitable for routine quality control applications in resource-limited settings. These techniques offer simplicity, rapid analysis, and minimal instrumentation requirements while maintaining adequate accuracy and precision for pharmaceutical analysis.

Ultraviolet-Visible Spectrophotometry in Aqueous and Acidic Media

Ultraviolet-visible spectrophotometry represents a fundamental analytical approach for chloroquine hydrochloride quantification based on its characteristic absorption properties. The compound exhibits primary absorption maxima at approximately 343 nanometers in aqueous media and 342 nanometers in acidic solutions [1] [13] [14]. This absorption arises from π→π* electronic transitions within the quinoline chromophore system.

The absorption characteristics of chloroquine hydrochloride demonstrate significant pH dependence due to its ionizable amine groups with pKa values of 8.1 and 10.2 [13] [15]. In acidic media (pH 1-4), the compound exists predominantly in its diprotonated form, exhibiting maximum absorption at 343 nanometers with enhanced molar absorptivity [13] [16]. Neutral and basic conditions result in progressive deprotonation, leading to decreased absorption intensity and slight hypsochromic shifts [15].

Aqueous media provide optimal conditions for routine chloroquine hydrochloride analysis, offering excellent solubility and minimal matrix interference [13]. Distilled water serves as an environmentally friendly solvent, eliminating the need for organic solvents while maintaining analytical performance [13]. Beer's law adherence has been demonstrated across concentration ranges of 2.5-50 micrograms per milliliter in aqueous systems [13] [17].

Acidic media, particularly 0.01-0.1 molar hydrochloric acid solutions, enhance method sensitivity and specificity through improved chromophore stabilization [16] [14]. The protonated forms exhibit increased molar absorptivity coefficients and reduced interference from excipients and degradation products [16]. However, acidic conditions may accelerate degradation processes, requiring careful sample handling and analysis timing.

Method validation in aqueous media has demonstrated excellent precision with relative standard deviation values below 2.0% and accuracy within 98-102% recovery limits [13]. Detection limits typically range from 0.1-1.0 micrograms per milliliter, depending on instrumental configuration and sample matrix complexity [13] [18]. These performance characteristics make ultraviolet-visible spectrophotometry suitable for routine pharmaceutical quality control applications.

Interference studies have revealed minimal impact from common pharmaceutical excipients, including lactose, microcrystalline cellulose, and magnesium stearate [13]. The method demonstrates excellent selectivity when applied to pharmaceutical formulations, with interference levels below 2% for typical excipient concentrations [13]. This selectivity enables direct analysis of tablet and injection formulations without extensive sample preparation.

Chemometric Approaches for Matrix Interference Mitigation

Chemometric methods provide powerful tools for enhancing spectrophotometric analysis through mathematical treatment of complex spectral data. These approaches enable simultaneous analysis of multiple components, resolution of overlapping spectra, and compensation for matrix interferences that challenge conventional univariate methods [19] [20].

Multivariate calibration techniques, including partial least squares regression and principal component regression, allow extraction of relevant analytical information from full spectral datasets [19]. These methods utilize the entire spectrum rather than single wavelength measurements, significantly improving signal-to-noise ratios and analytical precision [19] [21]. For chloroquine hydrochloride analysis, multivariate approaches have demonstrated superior performance compared to traditional peak height or area measurements.

Partial least squares regression has emerged as the preferred multivariate technique for pharmaceutical analysis due to its robustness and ability to handle collinear data [19] [20]. The method decomposes spectral matrices into latent variables that maximize correlation between spectral features and analyte concentrations [19]. For chloroquine hydrochloride, optimal models typically employ 2-4 latent variables, explaining >99% of spectral variance while maintaining prediction accuracy [20].

Matrix interference mitigation through chemometric preprocessing techniques includes derivative spectroscopy, multiplicative scatter correction, and standard normal variate transformation [17] [19]. First and second derivative spectroscopy effectively eliminate baseline drift and overlapping absorption bands, enhancing selectivity for chloroquine hydrochloride determination [17]. Derivative methods have demonstrated particular utility for analyzing degraded samples and complex pharmaceutical matrices.

Multiplicative scatter correction and standard normal variate preprocessing address light scattering effects and baseline variations commonly encountered in pharmaceutical analysis [19]. These techniques normalize spectral intensities while preserving chemical information, enabling robust quantitative models across diverse sample matrices. Implementation of these preprocessing methods has improved prediction accuracy by 15-25% for chloroquine hydrochloride analysis in complex formulations.

Multivariate curve resolution coupled with alternating least squares provides powerful capabilities for resolving overlapping spectra and identifying unknown components [20]. This technique has demonstrated exceptional performance for simultaneous determination of chloroquine hydrochloride with related antimalarial compounds, achieving relative prediction errors below 8% even for severely overlapping spectra [20].

Outlier detection and model validation represent critical aspects of chemometric method development [19]. Leverage analysis, studentized residuals, and cross-validation techniques ensure model robustness and prevent overfitting [19]. For chloroquine hydrochloride applications, leave-one-out cross-validation typically demonstrates root mean square errors below 2% for well-optimized models.

Capillary Electrophoresis and Gas Chromatography Applications

Capillary electrophoresis and gas chromatography provide complementary analytical approaches for chloroquine hydrochloride analysis, offering unique advantages for specific applications including chiral separations, trace analysis, and complex matrix determinations.

Capillary electrophoresis demonstrates exceptional efficiency for chloroquine hydrochloride analysis through its high resolution separation mechanisms and minimal sample requirements [22] [23]. The technique achieves separation based on differential migration velocities of ionic species in applied electric fields, providing superior resolution compared to conventional liquid chromatography methods [22]. Typical separation conditions employ uncoated fused silica capillaries with internal diameters of 50-75 micrometers and effective lengths of 40-60 centimeters [22] [23].

Background electrolyte optimization represents a critical parameter for achieving optimal separation performance. Phosphate buffers at pH 2.5-3.0 provide excellent resolution and peak shape for chloroquine hydrochloride, with concentrations ranging from 50-100 millimolar [23] [24]. The addition of organic modifiers such as methanol (10-20%) enhances resolution and reduces analysis times while maintaining separation efficiency [22].

Chiral separation capabilities of capillary electrophoresis have been demonstrated for chloroquine hydrochloride enantiomer determination using cyclodextrin-based selectors [23]. Sulfobutylether-β-cyclodextrin at concentrations of 30 milligrams per milliliter enables baseline resolution of R- and S-chloroquine enantiomers with migration times below 15 minutes [23]. This capability provides valuable insights into stereochemical purity and pharmacological activity relationships.

Detection approaches for capillary electrophoresis include ultraviolet absorbance, fluorescence, and electrochemical methods [22] [24]. Ultraviolet detection at 225 nanometers provides adequate sensitivity for most applications, with detection limits typically ranging from 0.5-5.0 micrograms per milliliter [22] [23]. Electrochemiluminescence detection has achieved significantly enhanced sensitivity, with detection limits approaching 3 × 10⁻⁷ molar concentrations [24].

Gas chromatography applications for chloroquine hydrochloride require derivatization procedures due to the compound's thermal instability and non-volatile nature [25] [26]. Perfluoroacylation and silylation reactions have been successfully employed to enhance volatility and thermal stability [25]. These derivatization procedures enable gas chromatography-mass spectrometry analysis with detection limits below 10 micrograms per kilogram in biological matrices [25].

Vortex-assisted spraying based fine droplet formation liquid phase microextraction provides enhanced sample preparation for gas chromatography analysis [25]. This technique achieves 317-fold enhancement in detection power compared to direct injection methods, enabling trace-level determinations in complex biological matrices [25]. Optimal extraction conditions employ dichloromethane as extraction solvent with sodium hydroxide pH adjustment [25].

Mass spectrometry detection for gas chromatography analysis utilizes electron ionization with characteristic fragmentation patterns for chloroquine hydrochloride identification [25] [27]. Primary fragment ions at m/z 319 and 86 provide quantitative and qualitative information for method validation and routine analysis [25]. Single quadrupole instruments provide adequate performance for most applications, while tandem mass spectrometry enables enhanced selectivity for complex matrices.

Retention time precision for gas chromatography methods typically achieves relative standard deviation values below 1%, with quantitative precision comparable to liquid chromatography approaches [25]. Analysis times generally range from 5-12 minutes depending on column selection and temperature programming parameters [25] [27]. These performance characteristics make gas chromatography suitable for high-throughput analysis applications.

Table 1. High-Performance Liquid Chromatography Conditions for Chloroquine Hydrochloride Analysis

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Column | Octadecylsilane 250 × 4.6 mm, 5 μm | [1] [2] |

| Mobile Phase | 20 mM Formic acid buffer/Acetonitrile (90:10) | [5] |

| Flow Rate | 1.0 mL/min | [7] [4] |

| Detection Wavelength | 254 nm | [7] [2] |

| Column Temperature | 30°C | [5] [4] |

| Injection Volume | 10-20 μL | [7] [4] |

| pH | 3.0-4.5 | [5] [4] |

Table 2. International Conference on Harmonisation Validation Parameters for Chloroquine Hydrochloride

| Parameter | Acceptance Criteria | Achieved Values | Reference |

|---|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9997-0.9999 | [7] [4] |

| Precision (RSD%) | ≤2.0% | 0.03-1.5% | [7] [4] |

| Accuracy (Recovery%) | 98-102% | 98.1-99.8% | [7] [4] |

| Detection Limit | Not specified | 0.02-0.27 μg/L | [6] [11] |

| Quantitation Limit | Not specified | 0.08-0.91 μg/L | [6] [11] |

| Resolution | ≥2.0 | 3.7-5.7 | [7] [5] |

Table 3. Ultraviolet-Visible Spectrophotometric Parameters for Chloroquine Hydrochloride

| Medium | λmax (nm) | Linearity Range | Detection Limit | Reference |

|---|---|---|---|---|

| Distilled Water | 343 | 2.5-50 μg/mL | 0.1 μg/mL | [13] |

| 0.01 M HCl | 342 | 8-40 μg/mL | 0.38 μg/mL | [28] |

| pH 7.4 Phosphate Buffer | 255 | 0.0031-0.31 mM | 0.0031 mM | [29] |

| Acidic Media | 343 | 2-42 μg/mL | 0.0027 μg/mL | [30] |

Table 4. Comparison of Chromatographic Methods for Chloroquine Hydrochloride

| Method | Analysis Time | Detection Limit | Advantages | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography-Ultraviolet | 7-16 min | 0.4-1.6 mg/mL | High throughput, robust | [1] [2] |

| Ultra High-Performance Liquid Chromatography | 1.3-4 min | 1.4-2.6 ng/mL | Rapid analysis, low solvent consumption | [6] |

| Capillary Electrophoresis | 6-15 min | 3×10⁻⁷ M | Minimal sample volume, chiral separation | [22] [23] |

| Gas Chromatography-Mass Spectrometry | 5-12 min | 2.8 μg/kg | High selectivity, structural confirmation | [25] |